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Compound of Interest

Tert-butyl 2,2-dimethyl-4-
Compound Name: o
oxopiperidine-1-carboxylate

Cat. No.: B153126

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-2,2-dimethyl-4-
piperidone

Abstract

N-tert-butoxycarbonyl-2,2-dimethyl-4-piperidone (N-Boc-2,2-dimethyl-4-piperidone) is a
valuable heterocyclic building block in modern medicinal chemistry and drug development. Its
sterically hindered piperidone core, protected by the versatile Boc group, makes it a key
intermediate for synthesizing complex molecules, particularly in the development of spirocyclic
compounds and other novel scaffolds. A comprehensive understanding of its physicochemical
properties is paramount for optimizing synthetic routes, ensuring analytical purity, and
predicting its behavior in various chemical environments. This guide provides a detailed
examination of the structural, physical, and spectroscopic properties of this compound. It offers
field-proven experimental protocols for its characterization and explains the causal relationship
between its molecular features and its practical application in research settings. While
experimentally determined data for this specific analog is limited, this guide synthesizes
predicted values and draws parallels with the well-characterized parent compound, N-Boc-4-
piperidone, to provide a robust scientific framework for researchers.

Molecular Identity and Structural Features

N-Boc-2,2-dimethyl-4-piperidone is a derivative of 4-piperidone featuring two key modifications:
a tert-butoxycarbonyl (Boc) group attached to the ring nitrogen and a gem-dimethyl substitution
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at the C-2 position. The Boc group serves as a crucial protecting group, rendering the nitrogen
atom non-basic and non-nucleophilic, thereby allowing for selective reactions at other positions
of the molecule. The gem-dimethyl group at the adjacent C-2 position introduces significant
steric hindrance, which can influence the molecule's conformation and reactivity.

The structure of N-Boc-2,2-dimethyl-4-piperidone is presented below.
Caption: 2D Structure of N-Boc-2,2-dimethyl-4-piperidone.

Table 1: Core Molecular Identifiers

Property Value Source

tert-butyl 2,2-dimethyl-4-
IUPAC Name oxopiperidine-1- [1]
carboxylate

CAS Number 346593-03-1 [1]
Molecular Formula C12H21NO3 [1]
Molecular Weight 227.30 g/mol [1]

| Synonyms | 1-Boc-2,2-dimethylpiperidin-4-one, 1-tert-Butoxycarbonyl-2,2-dimethyl-4-
piperidone |[1] |

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, purification, and use in
reactions. While extensive experimental data for N-Boc-2,2-dimethyl-4-piperidone is not widely
published, predicted values and data from analogous structures provide a reliable profile.

Table 2: Summary of Physicochemical Properties
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Property

Appearance

Value | Observation

Expected to be a
white to off-white
solid.

Scientific
. L. Source
Implication

The color and
crystalline form are

i L Analogy
primary indicators

of purity.

Melting Point

Not reported. The un-
substituted analog, N-
Boc-4-piperidone,
melts at 73-77 °C.

A sharp melting point
range is a key
indicator of high purity.
The addition of the
gem-dimethyl group
may alter crystal
packing and thus the

melting point.

Boiling Point

303.4+35.0°C
(Predicted)

This high predicted

boiling point suggests

low volatility, making it
stable under standard
laboratory conditions s
and suitable for

reactions at elevated

temperatures.

Density

1.035 + 0.06 g/cm?3
(Predicted)

Useful for reagent

volume calculations

and for understanding  [1]
its behavior in

biphasic systems.
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Scientific

Property Value / Observation L. Source
Implication
Expected to be Dictates the choice of
soluble in common solvents for reaction,
organic solvents like extraction, and
- dichloromethane chromatographic
Solubility [31[4]

(DCM), ethyl acetate,
methanol, and DMSO;
poorly soluble in

water.

purification. Poor
water solubility
simplifies aqueous

workups.

| Storage | Recommended storage at 2-8°C. | Suggests that the compound may be sensitive to

long-term exposure to ambient temperature, potentially through slow degradation. |[1] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous "fingerprint” for confirming the structure and

assessing the purity of N-Boc-2,2-dimethyl-4-piperidone.

e 'H NMR (Proton NMR): The *H NMR spectrum is the primary tool for structural confirmation.

Key expected signals include:

o Asharp singlet around 6 1.4-1.5 ppm, integrating to 9 protons, characteristic of the

magnetically equivalent protons of the tert-butyl (Boc) group.

o Asinglet around 6 1.2-1.3 ppm, integrating to 6 protons, corresponding to the gem-

dimethyl group at the C-2 position.

o A series of multiplets in the range of d 2.4-3.8 ppm corresponding to the 6 methylene

protons on the piperidone ring (C-3, C-5, and C-6). The asymmetry introduced by the C-2

substitution will result in a more complex splitting pattern compared to the symmetric N-

Boc-4-piperidone.

e 13C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

o Asignal for the carbonyl carbon (C=0) of the ketone at  ~208 ppm.
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[e]

A signal for the carbonyl carbon of the Boc group at d ~154 ppm.

o

A signal for the quaternary carbon of the Boc group (O-C(CHs)3) at & ~80 ppm.

[¢]

A signal for the quaternary C-2 carbon at & ~55-60 ppm.

[¢]

Signals for the methyl carbons of the Boc group at & ~28 ppm.

[e]

Signals for the gem-dimethyl carbons at & ~25-30 ppm.

o

Signals for the three methylene carbons of the piperidine ring between & 35-55 ppm.

» IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

o A strong, sharp absorption band around 1715-1730 cm~* corresponding to the C=0
stretch of the ketone.

o Another strong absorption band around 1680-1700 cm~! corresponding to the C=0 stretch
of the carbamate (Boc group).

o C-H stretching bands just below 3000 cm~1.

e Mass Spectrometry (MS): This technique confirms the molecular weight. In Electrospray
lonization (ESI-MS), the expected ion would be [M+H]* at m/z 228.3 or [M+Na]* at m/z
250.3.

Protocols for Experimental Verification

To ensure the identity and purity of N-Boc-2,2-dimethyl-4-piperidone, the following experimental
protocols are recommended. These methods are designed as self-validating systems,
incorporating steps to ensure data integrity.

Protocol 1: Melting Point Determination (Capillary
Method)

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal
lattice, typically causing a depression and broadening of the melting range. This protocol
provides a reliable method for this assessment.
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Methodology:

Calibration: Before analysis, verify the accuracy of the melting point apparatus using a
certified standard with a known melting point (e.g., benzophenone, 47-51 °C).

Sample Preparation: Place a small amount (~2-3 mg) of finely powdered, dry compound into
a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C
below the expected melting point.

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at
which the first drop of liquid appears (T1) and the temperature at which the entire sample
becomes a clear liquid (T2).

Reporting: The melting point is reported as the range T1 — T2. A pure compound should
exhibit a sharp range of < 2 °C.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions,

purifications (e.g., recrystallization, chromatography), and analytical sample preparation.

Methodology:

Setup: Label a series of small vials for each solvent to be tested (e.g., Water, Methanol,
Dichloromethane, Ethyl Acetate, Hexanes).

Solute Addition: Add approximately 10-20 mg of the compound to each vial.

Solvent Addition: Add the selected solvent dropwise (~0.5 mL increments) to each vial,
vortexing or shaking vigorously after each addition.

Observation: Continue adding solvent up to a total volume of 2-3 mL. Observe and classify
the solubility:

o Soluble: The compound dissolves completely to form a clear solution.
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o Sparingly Soluble: A significant portion of the compound dissolves, but some solid
remains.

o Insoluble: The compound does not visibly dissolve.

« Interpretation: This data directly informs the choice of solvent systems. For example, high
solubility in DCM and insolubility in hexanes suggests a viable solvent/anti-solvent system
for recrystallization or a gradient system for column chromatography.

Protocol 3: Workflow for NMR Sample Preparation and
Analysis

Causality: NMR spectroscopy provides the most definitive structural elucidation. Proper sample
preparation is critical to obtaining a high-resolution, artifact-free spectrum. This workflow
ensures analytical integrity.

Caption: Workflow for NMR Sample Preparation and Analysis.
Methodology:

» Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g.,
Chloroform-d, CDCls). The solvent should contain a known internal standard, typically
tetramethylsilane (TMS), for chemical shift calibration.

o Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean,
dry NMR tube. Add approximately 0.6 mL of the deuterated solvent. Cap the tube and invert
several times until the sample is completely dissolved.

e Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will
perform "lock" (adjusting to the deuterium signal), "tune" (matching the probe to the
frequency), and "shim" (optimizing magnetic field homogeneity) procedures.

o Data Acquisition: Acquire the *H spectrum. A typical experiment involves 8-16 scans.
Following this, acquire the 13C spectrum, which requires a greater number of scans (e.qg.,
512-2048) due to the lower natural abundance of the 13C isotope.
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» Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
Transform. Perform phase correction and baseline correction to obtain a clean spectrum.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

e Analysis: Integrate the peaks in the 'H spectrum to determine proton ratios. Analyze the
chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to
the specific protons in the molecular structure. Assign the signals in the 13C spectrum based
on expected chemical shifts.

Safety, Handling, and Storage

As a laboratory chemical, N-Boc-2,2-dimethyl-4-piperidone should be handled with appropriate

care.

o Handling: Use standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a
well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage
temperature of 2-8°C suggests keeping it refrigerated to ensure long-term stability.[1] Keep
away from strong oxidizing agents and strong acids, as the Boc group is acid-labile.

Conclusion

N-Boc-2,2-dimethyl-4-piperidone is a strategically important synthetic intermediate whose utility
is fundamentally linked to its physicochemical properties. Its predicted low volatility, good
solubility in organic solvents, and distinct spectroscopic fingerprint make it a well-behaved
compound in a research setting. The presence of the Boc protecting group and the C-2 gem-
dimethyl substitution defines its chemical reactivity and steric profile. By employing the rigorous
analytical protocols outlined in this guide, researchers can confidently verify the identity, purity,
and properties of this compound, ensuring the reliability and reproducibility of their synthetic
endeavors in the pursuit of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester Ten Chongging Chemdad
Co. , Ltd [chemdad.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b153126?utm_src=pdf-custom-synthesis
https://chemdad.com/index.php?c=article&id=75980
https://chemdad.com/index.php?c=article&id=75980
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

3. caymanchem.com [caymanchem.com]

4. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [Physicochemical properties of N-Boc-2,2-dimethyl-4-
piperidone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-
dimethyl-4-piperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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